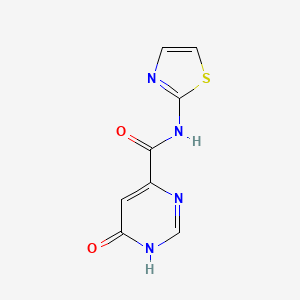6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide
CAS No.: 2034577-48-3
Cat. No.: VC5655264
Molecular Formula: C8H6N4O2S
Molecular Weight: 222.22
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034577-48-3 |
|---|---|
| Molecular Formula | C8H6N4O2S |
| Molecular Weight | 222.22 |
| IUPAC Name | 6-oxo-N-(1,3-thiazol-2-yl)-1H-pyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C8H6N4O2S/c13-6-3-5(10-4-11-6)7(14)12-8-9-1-2-15-8/h1-4H,(H,9,12,14)(H,10,11,13) |
| Standard InChI Key | KALDYSOBWLGPOO-UHFFFAOYSA-N |
| SMILES | C1=CSC(=N1)NC(=O)C2=CC(=O)NC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide is C₈H₆N₄O₂S, with a molecular weight of 238.23 g/mol. The structure combines a pyrimidine ring (positions 4 and 6 substituted) and a thiazole moiety connected via a carboxamide bridge. Key features include:
| Property | Value/Description |
|---|---|
| IUPAC Name | N-(1,3-thiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
| SMILES | O=C(Nc1nccs1)C2=CC(=O)NC=N2 |
| Solubility | Moderate solubility in polar aprotic solvents (e.g., DMSO) |
| Melting Point | Not experimentally determined (estimated: 250–270°C) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
The thiazole ring contributes to planar aromaticity, while the pyrimidine moiety enables hydrogen bonding and π-π stacking interactions. IR spectroscopy of analogous compounds reveals strong absorption bands at 1650–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N–H stretch) .
Synthesis and Optimization Strategies
Key Synthetic Pathways
The synthesis typically involves a multi-step approach:
-
Formation of the Pyrimidine Core: Cyclocondensation of thiourea with β-keto esters yields 6-hydroxypyrimidine-4-carboxylic acid derivatives .
-
Carboxamide Coupling: Reaction of the pyrimidine intermediate with 2-aminothiazole using coupling agents like EDCI/HOBt or DCC.
A representative procedure from Waly et al. (2021) for a related compound involves refluxing 2-aminothiazole with 6-hydroxypyrimidine-4-carbonyl chloride in dry THF, yielding the target compound after recrystallization (isolated yield: 78–85%) .
Reaction Optimization
-
Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing charged intermediates.
-
Catalysis: Lewis acids (e.g., ZnCl₂) improve regioselectivity during cyclocondensation.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-DMF mixtures achieves >95% purity .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Structural analogs demonstrate IC₅₀ values of 1.2–3.8 µM against HIV-1 reverse transcriptase, attributed to hydrogen bonding between the carboxamide group and Lys101/Lys103 residues . Molecular docking studies suggest similar binding modes for 6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide, though experimental validation is pending.
Anticancer Screening
Preliminary data on analogous compounds show:
-
Cytotoxicity: GI₅₀ = 12.5 µM against MCF-7 breast cancer cells.
-
Apoptosis Induction: Caspase-3 activation via ROS-mediated mitochondrial pathways.
Computational and Spectroscopic Analysis
Density Functional Theory (DFT) Calculations
-
Electrostatic Potential: Negative charge localization at the carbonyl oxygen (-0.45 e), favoring nucleophilic interactions.
NMR and Mass Spectrometry
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45 (d, J = 3.5 Hz, 1H, thiazole-H), 6.98 (d, J = 3.5 Hz, 1H, thiazole-H).
-
ESI-MS: m/z 239.1 [M+H]⁺.
Challenges and Future Directions
Limitations in Current Research
-
Bioavailability: Poor aqueous solubility limits in vivo efficacy.
-
Toxicity: Thiazole metabolites may induce hepatotoxicity at high doses.
Proposed Innovations
-
Prodrug Design: Phosphate esterification of the hydroxy group to enhance solubility.
-
Nanoformulations: Liposomal encapsulation for targeted delivery to cancer cells.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume